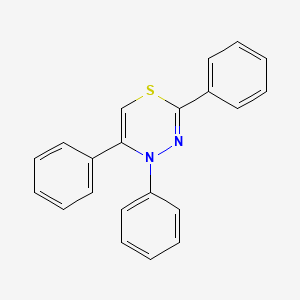

2,4,5-Triphenyl-4H-1,3,4-thiadiazine

Description

2,4,5-Triphenyl-4H-1,3,4-thiadiazine is a heterocyclic compound featuring a six-membered thiadiazine ring with three phenyl substituents at positions 2, 4, and 3. This compound belongs to the 1,3,4-thiadiazine family, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The phenyl substituents likely enhance steric bulk and π-π stacking interactions, influencing both physicochemical properties and biological activity.

Properties

CAS No. |

62472-97-3 |

|---|---|

Molecular Formula |

C21H16N2S |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2,4,5-triphenyl-1,3,4-thiadiazine |

InChI |

InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(18-12-6-2-7-13-18)22-23(20)19-14-8-3-9-15-19/h1-16H |

InChI Key |

AKPCOQJLPNEZOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-4H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with aromatic aldehydes . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the formation of the thiadiazine ring.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triphenyl-4H-1,3,4-thiadiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4,5-Triphenyl-4H-1,3,4-thiadiazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4,5-Triphenyl-4H-1,3,4-thiadiazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to therapeutic effects, such as reducing inflammation or slowing the growth of cancer cells.

Comparison with Similar Compounds

Key Observations :

- Ring Conformation : Unlike 3,6-dihydro-2H-1,3,4-thiadiazines (which adopt a half-boat conformation ), the 4H system in 2,4,5-triphenyl-4H-1,3,4-thiadiazine is fully aromatic, likely enhancing thermal stability and π-stacking interactions.

- Substituent Effects : The triphenyl substitution pattern contrasts with PDE4 inhibitors (e.g., triazolo-thiadiazines), where 3,4-dimethoxy groups at position 5 are critical for potency . Phenyl groups may instead favor hydrophobic interactions in enzyme binding.

Key Observations :

- Enzyme Inhibition: While triazolo-thiadiazines and piperazine hybrids show nanomolar potency against PDE4 and MMPs , the triphenyl derivative’s activity remains uncharacterized. Its bulky substituents may hinder binding to compact active sites (e.g., PDE4) but could suit larger pockets (e.g., MMPs).

- Antimicrobial Activity: Halogenated phenyl groups in 2-amino-1,3,4-thiadiazines enhance antimicrobial efficacy , suggesting that halogenation of this compound could improve such properties.

Physicochemical Property Comparisons

- Thermal Stability : Derivatives like 5b (m.p. 147°C) and 5d (m.p. 138°C) exhibit higher melting points than morpholine-substituted L-17, likely due to reduced flexibility and increased crystallinity from phenyl groups. The triphenyl analog is expected to have even higher thermal stability.

- Solubility: The triphenyl substitution may reduce aqueous solubility compared to morpholine- or amino-substituted derivatives (e.g., L-17 or 6-amino-triazolo-thiadiazines ), necessitating formulation adjustments for pharmacological use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.